molecular formula C12H13FO3 B1374533 3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid CAS No. 1343367-59-8

3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid

Cat. No. B1374533
M. Wt: 224.23 g/mol
InChI Key: TZOUSMITFYIHON-UHFFFAOYSA-N
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Description

“3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid” is a chemical compound with the molecular weight of 224.23 . It is also known by its IUPAC name "3-[(cyclopropylmethoxy)methyl]-4-fluorobenzoic acid" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C12H13FO3/c13-11-4-3-9(12(14)15)5-10(11)7-16-6-8-1-2-8/h3-5,8H,1-2,6-7H2,(H,14,15)" . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a white to pale cream solid . The melting point ranges from 120.0 to 124.0 °C .

Scientific Research Applications

Synthesis of Biologically Active Molecules

3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid and its derivatives, such as 4-fluorobenzoic acid, are utilized in the synthesis of new biologically active molecules. These compounds are known pharmacophores and are instrumental in developing potential antibacterial agents. For instance, 4-amino-6-arylmethyl-3-mercapto-1,2,4-triazin-5(4H)-ones have been condensed with 4-fluorobenzoic acid to yield triazinones with significant antibacterial activities (Holla, Bhat, & Shetty, 2003).

Analytical Chemistry and Detection Methods

The compound and its related derivatives are used in analytical chemistry, particularly in developing methods for detecting various substances. For example, 4-fluoro-3-phenoxybenzoic acid, a related compound, is identified as a urinary marker for cyfluthrin exposure. This application is critical in analytical methods for detecting pyrethroid metabolites in human urine samples (Kühn et al., 1996).

Environmental and Microbial Studies

In environmental and microbial studies, derivatives of 3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid are used to investigate the transformation of compounds by microbial consortia. For instance, isomeric fluorophenols have been employed to study the transformation of phenol to benzoate by anaerobic, phenol-degrading microorganisms (Genthner, Townsend, & Chapman, 1989).

Development of Antimicrobial Agents

Certain derivatives of 3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid are investigated for their antimicrobial properties. Studies on N-ethoxyethylpiperidine derivatives have shown that the introduction of fluorine atoms into the structure enhances the antimicrobial activity of these compounds (Issayeva et al., 2019).

Pharmaceutical Research

In the pharmaceutical domain, fluorinated derivatives of related compounds are synthesized for various applications, such as developing 5-HT1A antagonists. These antagonists, used in the treatment of neurological disorders, leverage the fluorine atoms for enhanced activity and specificity (Lang et al., 1999).

Safety And Hazards

The compound is known to cause skin irritation (H315) and serious eye irritation (H319) . Safety measures include washing the skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists .

properties

IUPAC Name

3-(cyclopropylmethoxymethyl)-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c13-11-4-3-9(12(14)15)5-10(11)7-16-6-8-1-2-8/h3-5,8H,1-2,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOUSMITFYIHON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCC2=C(C=CC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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